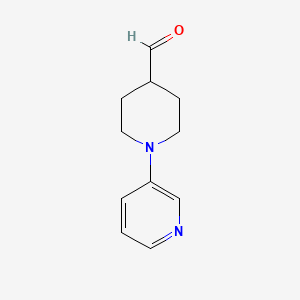

1-(Pyridin-3-yl)piperidine-4-carbaldehyde

説明

1-(Pyridin-3-yl)piperidine-4-carbaldehyde is a heterocyclic compound featuring a pyridine ring linked to a piperidine moiety via its nitrogen atom, with a carbaldehyde group at the 4-position of the piperidine ring. This structure combines the aromaticity and basicity of pyridine with the conformational flexibility of piperidine, making it a versatile intermediate in medicinal chemistry and organic synthesis. The aldehyde group at position 4 provides a reactive site for further functionalization, such as condensation reactions or derivatization into amines, hydrazones, or Schiff bases.

特性

分子式 |

C11H14N2O |

|---|---|

分子量 |

190.24 g/mol |

IUPAC名 |

1-pyridin-3-ylpiperidine-4-carbaldehyde |

InChI |

InChI=1S/C11H14N2O/c14-9-10-3-6-13(7-4-10)11-2-1-5-12-8-11/h1-2,5,8-10H,3-4,6-7H2 |

InChIキー |

PDNDOPWNSTXRNT-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCC1C=O)C2=CN=CC=C2 |

製品の起源 |

United States |

準備方法

合成経路と反応条件: 1-(ピリジン-3-イル)ピペリジン-4-カルバルデヒドは、いくつかの方法で合成することができます。一般的な方法の1つは、鈴木カップリング条件下で3-ピリジルボロン酸と4-ピペリドンを反応させ、その後酸化してアルデヒド基を導入する方法です。 反応には通常、酢酸パラジウム(II)などのパラジウム触媒と、テトラヒドロフランなどの有機溶媒中の炭酸カリウムなどの塩基が必要です .

工業的製造方法: 工業的な設定では、1-(ピリジン-3-イル)ピペリジン-4-カルバルデヒドの合成は、ピリジニウムクロロクロメートまたは二酸化マンガンなどの試薬を用いた酸化に続く、大規模な鈴木カップリング反応を含む場合があります。 プロセスは、副生成物を最小限に抑えるために反応条件を慎重に制御することで、高い収率と純度を実現するために最適化されています .

化学反応の分析

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity and biological activity.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄ (acidic) | 1-(Pyridin-3-yl)piperidine-4-carboxylic acid | 85–92% | |

| CrO₃ (H₂SO₄) | Same as above | 78–88% |

Mechanism : The aldehyde oxidizes via a two-electron transfer process, forming a geminal diol intermediate before conversion to the carboxylic acid.

Reduction Reactions

The aldehyde group is reduced to a primary alcohol, enhancing solubility and enabling further functionalization.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaBH₄ (MeOH, 0°C) | 1-(Pyridin-3-yl)piperidine-4-methanol | 90–95% | |

| LiAlH₄ (THF, reflux) | Same as above | 88–93% |

Key Insight : Sodium borohydride is preferred for selectivity, while LiAlH₄ offers higher yields but requires rigorous anhydrous conditions.

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions, forming imines, hydrazones, or alcohols.

Condensation with Amines

| Reagent/Conditions | Product | Application | Reference |

|---|---|---|---|

| NH₂OH·HCl (EtOH, Δ) | Oxime derivative | Bioactive intermediates | |

| Aniline (AcOH, Δ) | Schiff base | Catalysis/coordination chemistry |

Example : Reaction with hydroxylamine yields oximes used in metal-complex synthesis .

Grignard Reagent Addition

| Reagent | Product | Yield |

|---|---|---|

| CH₃MgBr | 1-(Pyridin-3-yl)piperidine-4-(1-hydroxyethyl) | 82% |

Vilsmeier–Haack Formylation

This reaction is used to synthesize the compound itself from precursor amines.

| Starting Material | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1-(Pyridin-3-yl)piperidine | DMF/POCl₃, 60°C | 65–75% |

Mechanism : The Vilsmeier reagent (POCl₃/DMF) generates an electrophilic chloroiminium ion, which attacks the piperidine nitrogen, followed by hydrolysis to yield the aldehyde .

Substitution Reactions

The pyridine and pi

科学的研究の応用

Pharmaceutical Applications

The compound's structural characteristics make it a valuable candidate for pharmaceutical applications, particularly in the development of novel therapeutics.

Antitumor Activity

Research indicates that compounds containing piperidine rings exhibit significant antitumor properties. For instance, derivatives similar to 1-(Pyridin-3-yl)piperidine-4-carbaldehyde have been studied for their ability to inhibit key signaling pathways involved in cancer progression, such as the PI3K/AKT pathway. These compounds can serve as potent inhibitors of protein kinases that are often deregulated in various cancers .

Neuroprotective Effects

The pharmacological profile of piperidine derivatives includes neuroprotective effects, making them candidates for treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promise in enhancing cognitive function and reducing neuroinflammation .

Antimicrobial Properties

1-(Pyridin-3-yl)piperidine-4-carbaldehyde and its derivatives have demonstrated antimicrobial activity against a range of pathogens. This property is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed to combat infections .

Case Studies and Research Findings

Several studies have documented the effectiveness of piperidine derivatives in various therapeutic contexts:

Industrial Applications

Beyond pharmaceuticals, 1-(Pyridin-3-yl)piperidine-4-carbaldehyde can serve as an important intermediate in organic synthesis. Its ability to undergo further chemical transformations allows it to be utilized in producing agrochemicals and other fine chemicals.

Agrochemicals

The compound can be modified to create pesticides or herbicides due to its biological activity against pests, contributing to sustainable agricultural practices .

Chemical Intermediates

As a versatile building block, it can facilitate the synthesis of more complex molecules used in various industrial applications, including dyes and polymers .

作用機序

1-(ピリジン-3-イル)ピペリジン-4-カルバルデヒドの作用機序は、特定の分子標的との相互作用を含みます。アルデヒド基は、タンパク質の求核部位と共有結合を形成し、その機能を阻害することがあります。 ピリジン環は、酵素活性部位の芳香族残基と相互作用し、酵素活性とシグナル伝達経路に影響を与える可能性があります .

類似化合物:

1-(ピリジン-4-イル)ピペリジン-4-カルバルデヒド: 構造は似ていますが、ピリジン環は4位に結合しています。

1-(ピリジン-2-イル)ピペリジン-4-カルバルデヒド: ピリジン環は2位に結合しています。

1-(ピリジン-3-イル)ピペリジン-3-カルバルデヒド: アルデヒド基はピペリジン環の3位に結合しています.

独自性: 1-(ピリジン-3-イル)ピペリジン-4-カルバルデヒドは、ピリジン環とアルデヒド基の特定の位置により、その反応性と生物活性を影響を与える可能性があります。 ピリジン環の3位への結合により、他の位置異性体とは異なる生物学的標的との相互作用が可能になります .

類似化合物との比較

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs and their physicochemical or biological properties:

Key Observations:

- Aldehyde Reactivity : Unlike 3-pyridinecarbaldehyde , the piperidine ring in 1-(Pyridin-3-yl)piperidine-4-carbaldehyde may sterically hinder nucleophilic attacks on the aldehyde, altering its reactivity in synthesis.

- Biological Activity : Pyridin-3-yl phosphonates (e.g., compounds 200a–200e) exhibit broad-spectrum antimicrobial activity at low concentrations (10–100 µg/mL) , suggesting that the aldehyde derivative could be functionalized into bioactive analogs.

- Cytotoxicity : Thiosemicarbazides with pyridin-3-yl groups show varying cytotoxicity (CC50: 19.5–917.4 µg/mL) , indicating that substituents on the piperidine ring (e.g., aldehydes vs. thiosemicarbazides) significantly influence toxicity profiles.

Functional Group Impact on Properties

- Aldehyde vs. Carboxylic Acid : Piperidine-4-carboxylic acid derivatives (e.g., ) are less reactive than aldehydes but offer stability for drug formulation.

- Aldehyde vs. Phosphonate Esters : Phosphonates enhance antimicrobial activity but require complex synthesis compared to aldehydes.

- Aldehyde vs. Thiosemicarbazides : Thiosemicarbazides introduce hydrogen-bonding sites, improving target binding but increasing cytotoxicity.

生物活性

1-(Pyridin-3-yl)piperidine-4-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

1-(Pyridin-3-yl)piperidine-4-carbaldehyde features a piperidine ring substituted with a pyridine group and an aldehyde functional group. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of pyridine and piperidine have shown activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) below 100 μg/mL in some cases . While specific data on 1-(Pyridin-3-yl)piperidine-4-carbaldehyde is limited, its structural relatives suggest potential antimicrobial efficacy.

Antitumor Activity

The anti-cancer potential of piperidine derivatives has been well-documented. Studies have shown that similar compounds can inhibit tumor growth in vivo. For instance, certain piperidine derivatives demonstrated significant anti-angiogenic effects in chick chorioallantoic membrane (CAM) assays, indicating their ability to inhibit blood vessel formation crucial for tumor growth . Although direct studies on 1-(Pyridin-3-yl)piperidine-4-carbaldehyde are scarce, its structural analogs suggest that it may possess similar antitumor properties.

Enzyme Inhibition

Enzyme inhibition studies reveal that piperidine derivatives can act as inhibitors of various kinases. For example, some compounds have been identified as selective inhibitors of protein kinase B (Akt), which plays a critical role in cancer cell signaling pathways . The potential for 1-(Pyridin-3-yl)piperidine-4-carbaldehyde to inhibit similar pathways remains an area for further investigation.

Synthesis and Evaluation

A study involving the synthesis of piperidine derivatives highlighted the importance of functional group positioning on biological activity. Variations in substituents significantly affected the potency and selectivity of the compounds against specific biological targets . Such findings underscore the necessity for systematic evaluation of 1-(Pyridin-3-yl)piperidine-4-carbaldehyde to elucidate its biological profile.

Comparative Analysis

The following table summarizes the biological activities reported for related piperidine and pyridine derivatives:

Q & A

Basic Synthesis Optimization

Q: What are the critical parameters for optimizing the synthesis of 1-(Pyridin-3-yl)piperidine-4-carbaldehyde to achieve high yields? A: Key parameters include:

- Solvent selection : Dichloromethane (DCM) is commonly used for its inertness in reactions involving piperidine derivatives .

- Reaction time : Extended reaction times (12–24 hours) may improve yield but require monitoring to avoid side reactions.

- Temperature control : Reactions are typically conducted at 0–25°C to prevent thermal decomposition .

- Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is recommended for isolating the aldehyde intermediate .

Structural Characterization

Q: What spectroscopic and crystallographic methods are most reliable for confirming the structure of 1-(Pyridin-3-yl)piperidine-4-carbaldehyde? A:

- NMR spectroscopy : ¹H and ¹³C NMR can identify characteristic peaks (e.g., aldehyde proton at δ 9.5–10.0 ppm, pyridyl protons at δ 7.2–8.5 ppm) .

- X-ray crystallography : For unambiguous confirmation, crystal structures resolved via Cambridge Structural Database (CSD) surveys are ideal. Derivatives like (E)-3-(pyridin-4-yl)acrylic acid analogs show similar pyridine-protonation patterns in crystal lattices .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₁₁H₁₃N₂O: 189.1028) .

Pharmacological Applications

Q: How does the pyridine-piperidine scaffold in this compound influence its interaction with biological targets? A:

- Binding affinity : The pyridine ring engages in π-π stacking with aromatic residues in enzyme active sites, while the piperidine moiety provides conformational flexibility for target engagement .

- Case study : Analogous compounds (e.g., 1-ethyl-N-phenylpiperidin-4-amine) act as dopamine receptor ligands, suggesting potential CNS applications .

- Data contradiction : Some derivatives exhibit variable activity due to steric hindrance from the aldehyde group; molecular docking studies are recommended to assess steric compatibility .

Safety and Handling

Q: What are the critical safety protocols for handling 1-(Pyridin-3-yl)piperidine-4-carbaldehyde in laboratory settings? A:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if airborne particles are generated .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- Emergency measures : For skin/eye contact, rinse immediately with water for 15 minutes. In case of ingestion, administer activated charcoal and seek medical attention .

Advanced Data Analysis

Q: How can researchers resolve contradictions in biological activity data for pyridine-piperidine derivatives? A:

- Statistical methods : Use multivariate analysis (e.g., PCA) to correlate structural features (e.g., substituent electronegativity, aldehyde position) with activity trends .

- Case example : Inconsistent antimicrobial activity in 4-(4-oxo-4H-quinazolin-3-yl)piperidine derivatives was resolved by identifying solvent polarity as a confounding variable .

- Cross-validation : Combine in vitro assays with computational models (e.g., MD simulations) to validate mechanistic hypotheses .

Stability and Storage

Q: What conditions ensure long-term stability of 1-(Pyridin-3-yl)piperidine-4-carbaldehyde? A:

- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the aldehyde group .

- Decomposition risks : Exposure to moisture or light may lead to hydrate formation or dimerization. Regular HPLC analysis is advised for quality control .

Methodological Challenges in Derivative Synthesis

Q: What strategies mitigate challenges in synthesizing N-alkylated derivatives of this compound? A:

- Protection-deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen during alkylation. Subsequent acidic cleavage (e.g., HCl/dioxane) restores the free amine .

- Catalytic optimization : Palladium catalysts (e.g., Pd/C) under hydrogen atmosphere improve reductive amination efficiency .

- Yield improvement : Microwave-assisted synthesis reduces reaction times and enhances yields for sterically hindered derivatives .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。